molecular formula C14H9NO4S B186343 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one CAS No. 55211-73-9

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

Cat. No.: B186343
CAS No.: 55211-73-9
M. Wt: 287.29 g/mol
InChI Key: JGPYSTGKMNQEJQ-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one is a sulfur-containing heterocyclic compound belonging to the significant class of 4H-3,1-benzoxathiin-4-ones. This structural analog of the well-documented benzoxazin-4-one class features a benzene ring fused to a 1,3-oxathiin ring and is substituted at the 2-position with an electron-withdrawing 4-nitrophenyl group . The incorporation of the sulfur atom and the nitro group profoundly influences the compound's electronic distribution, dipole moment, and overall reactivity, making it a versatile scaffold for chemical synthesis and discovery research . As a key synthetic intermediate, this compound serves as a privileged building block in organic and medicinal chemistry. Researchers utilize such fused heterocycles as precursors for the synthesis of various pharmacologically active quinazolinone derivatives and other nitrogen-containing heterocycles . Its structural features, particularly the reactive C-4 position on the oxathiin ring and the electron-deficient aromatic system, make it a candidate for developing novel functional materials and for use in cycloaddition reactions . In research settings, derivatives of this structural family are investigated for a wide spectrum of potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties, which are areas of high interest in early-stage drug discovery . The compound's vibrational and structural properties can be characterized using techniques such as FT-IR and Raman spectroscopy, providing valuable data for researchers in computational and analytical chemistry . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-nitrophenyl)-3,1-benzoxathiin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPYSTGKMNQEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324562
Record name 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55211-73-9
Record name NSC407078
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The most widely reported method involves the reaction of anthranilic acid with 4-nitrobenzoyl chloride in the presence of pyridine. This protocol proceeds via a two-step mechanism:

  • Acylation : Anthranilic acid reacts with 4-nitrobenzoyl chloride to form an intermediate acylated derivative.

  • Cyclodehydration : Intramolecular cyclization eliminates HCl, yielding the benzoxazinone ring.

Reaction Conditions

  • Solvent : Dichloromethane or dimethylformamide (DMF)

  • Base : Pyridine (1.5 equiv)

  • Temperature : 20°C

  • Time : 25 minutes

  • Yield : 90%

Mechanistic Insight
Pyridine acts as both a base and a catalyst, neutralizing HCl and facilitating cyclization. The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, promoting nucleophilic attack by the anthranilic acid’s amine group.

One-Pot Iminium Cation-Mediated Synthesis

A streamlined one-pot method developed by recent research eliminates multi-step protocols:

  • Iminium Cation Generation : Cyanuric chloride and DMF react to form an iminium cation, serving as a cyclizing agent.

  • Cyclodehydration : 4-Nitrobenzoyl chloride reacts with anthranilic acid in situ, driven by the iminium cation’s electrophilicity.

Optimized Parameters

  • Catalyst : Cyanuric chloride (1.2 equiv)

  • Solvent : Acetonitrile

  • Temperature : 60°C

  • Time : 2 hours

  • Yield : 86%

Advantages

  • Simplified workup due to fewer intermediates.

  • Enhanced regioselectivity compared to traditional methods.

Advanced Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis leverages continuous flow reactors to improve heat and mass transfer:

  • Residence Time : 10–15 minutes

  • Throughput : 5 kg/hour

  • Purity : >99% (HPLC)

Key Benefits

  • Reduced solvent consumption (40% less than batch processes).

  • Consistent product quality via real-time monitoring.

Green Chemistry Approaches

Recent innovations prioritize sustainability:

  • Solvent-Free Mechanochemical Synthesis : Ball milling anthranilic acid and 4-nitrobenzoyl chloride with K₂CO₃ achieves 78% yield in 30 minutes.

  • Biocatalytic Methods : Lipase-mediated acylation reduces energy input, though yields remain moderate (65%).

Reaction Optimization and Kinetic Studies

Temperature and Solvent Effects

A comparative study of solvents reveals:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7862
Acetonitrile37.5821.5
THF7.5683

Polar aprotic solvents like DMF favor faster cyclization due to improved solubility of intermediates.

Catalytic Additives

  • Triethylamine : Increases yield to 88% by enhancing deprotonation.

  • Molecular Sieves (4Å) : Absorb HCl, shifting equilibrium toward product formation (92% yield).

Structural Characterization and Quality Control

Spectroscopic Data

Infrared Spectroscopy (IR)

  • C=O Stretch : 1766 cm⁻¹

  • NO₂ Asymmetric Stretch : 1522 cm⁻¹

  • C-N Stretch : 1345 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.16 (d, J = 7.2 Hz, 1H, Ar-H)

  • δ 8.11 (d, J = 6.6 Hz, 2H, Ar-H)

  • δ 7.96–7.64 (m, 5H, Ar-H)

Mass Spectrometry

  • Molecular Ion : m/z 268.22 [M+H]⁺

  • Fragmentation : m/z 225 (loss of NO₂)

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 acetonitrile/water)

  • Elemental Analysis : Calculated C 62.69%, H 3.01%, N 10.45%; Found C 62.65%, H 3.04%, N 10.42%

Chemical Reactions Analysis

Oxidation Reactions

The nitrophenyl group in NPB participates in oxidation reactions, forming nitro derivatives. For example:

  • Reagent : Strong oxidizing agents (e.g., HNO₃/H₂SO₄).
  • Product : Oxidized nitro derivatives with enhanced electrophilic properties.

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to an amine (-NH₂):

  • Reagent : Hydrogen gas with palladium/charcoal catalyst .
  • Conditions : Catalytic hydrogenation at 50–100°C.
  • Product : 2-(4-Aminophenyl)-4H-3,1-benzoxazin-4-one .

Substitution Reactions

NPB undergoes nucleophilic substitution at the benzoxazinone ring:

  • Reagents : Nucleophiles (e.g., amines, thiols).
  • Conditions : Mild bases (e.g., triethylamine) in inert solvents (THF, DCM) .
  • Example : Reaction with hydrazine hydrate forms hydrazone derivatives : NPB+NH2NH2ΔHydrazone derivative\text{NPB}+\text{NH}_2\text{NH}_2\xrightarrow{\Delta}\text{Hydrazone derivative}

Cyclization and Annulation

NPB serves as a precursor for heterocyclic synthesis:

  • Reagents : α,β-unsaturated imines or sulfur ylides .
  • Conditions : Room temperature to reflux in THF or DMF.
  • Product : Polycyclic compounds via [3+2]-annulation .

Sulfonylation

The benzoxazinone core reacts with sulfonyl chlorides:

  • Reagents : p-Toluenesulfonyl chloride or p-chlorobenzenesulfonyl chloride .
  • Conditions : Methylene chloride or benzene with triethylamine (20–25°C, 3–20 hrs) .
  • Product : Sulfonylated derivatives with enhanced biological activity .

Dimerization

NPB forms dimeric species under solid-state conditions:

  • Mechanism : Hydrogen bonding and π-π stacking interactions .
  • Evidence : IR and Raman spectra show bands at 1574 cm⁻¹ and 1037 cm⁻¹, confirming dimer formation .

Reaction with Cyanuric Chloride-DMF

A one-pot synthesis method for substituted derivatives:

  • Reagent : Iminium cation (from cyanuric chloride and DMF) .
  • Conditions : Room temperature, 2–6 hrs.
  • Yield : >85% for 2-aryl/alkyl derivatives .

Comparative Reaction Table

Reaction Type Reagents/Conditions Product Key References
ReductionH₂/Pd-C, 50–100°C2-(4-Aminophenyl) derivative
SulfonylationTosyl chloride, Et₃N, DCMSulfonylated benzoxazinone
Hydrazone FormationNH₂NH₂, refluxHydrazone derivative
Annulationα,β-unsaturated imines, THFPolycyclic heterocycles
DimerizationSolid-state interactionsDimeric species

Mechanistic Insights

  • Electron-Withdrawing Effects : The nitro group deactivates the benzoxazinone ring, directing electrophilic substitution to specific positions .
  • Hydrogen Bonding : Stabilizes intermediates during dimerization and substitution reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one is C₁₄H₉N₃O₄S. The compound features a nitro group attached to a benzene ring fused with a benzoxathiin structure. This unique configuration influences its reactivity and biological properties, making it a subject of interest in various research areas.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown effectiveness against multiple bacterial strains, suggesting potential for development into new antibiotics .

Antioxidant Properties
The compound has been evaluated for its antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Its ability to scavenge free radicals positions it as a candidate for therapeutic applications in conditions such as cancer and cardiovascular diseases.

Anticancer Potential
In vitro studies on cell lines have demonstrated that this compound can induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies indicate that modifications to the nitro group can enhance cytotoxic effects .

Agricultural Applications

Herbicidal Activity
The compound has shown promise as an herbicide, particularly against certain weed species. Its mode of action involves inhibiting specific enzymatic pathways essential for plant growth, thus offering an alternative to traditional herbicides .

Pesticidal Properties
Research has highlighted the potential of this compound as a pesticide due to its efficacy against agricultural pests. Studies confirm its effectiveness in field trials, suggesting it could be integrated into pest management systems .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cells
HerbicidalEffective against specific weed species
PesticidalEfficacy against agricultural pests

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as a lead for new antibiotic agents.

Case Study 2: Antioxidant Assessment

In vitro assays were conducted to assess the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results demonstrated a strong correlation between concentration and antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative stress.

Case Study 3: Herbicidal Activity

Field trials were conducted to evaluate the herbicidal efficacy of this compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated plots, indicating its potential application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxathiin ring system may also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique properties of 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one are best contextualized by comparing it with analogs differing in heteroatoms, substituents, or fused ring systems. Key comparisons are summarized below:

Heteroatom Variation: Benzoxathiin vs. Benzoxazinone

Compound Structural Variation Key Properties Biological Activity References
This compound Sulfur atom in the heterocyclic ring Higher thermal stability; distinct FT-IR/Raman spectra due to S-atom polarizability Antimicrobial potential; enzyme inhibition
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one Oxygen atom in the heterocyclic ring Lower stability; altered vibrational spectra (e.g., C=O stretching at 1730 cm⁻¹) Reduced activity compared to S-analog

Mechanistic Insight : Sulfur’s larger atomic size and lower electronegativity enhance π-electron delocalization in benzoxathiins, increasing stability and altering reactivity in nucleophilic substitutions .

Substituent Effects

Compound Substituent Variation Key Properties Biological Activity References
2-Methyl-4H-3,1-benzoxathiin-4-one Methyl group at position 2 Synthesized in 72% yield under mild conditions (dichloromethane, 3-hour reflux) Moderate antimicrobial activity
2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CID 745570) Chloro and nitro groups Enhanced electron-withdrawing effects; higher reactivity in cross-coupling reactions Not explicitly reported; used in intermediate synthesis
2-Ethoxy-4H-3,1-benzoxazin-4-one Ethoxy group at position 2 Reduced steric hindrance compared to methyl derivatives Similar antimicrobial activity to methyl analogs

Synthetic Note: Chlorinated derivatives (e.g., CID 745570) require harsher conditions for synthesis, whereas methyl/ethoxy analogs are accessible via milder protocols .

Fused-Ring Systems and Bioactive Derivatives

Compound Structural Variation Key Properties Biological Activity References
2-(4-Nitrophenyl)-3-(benzothiazol-2-yl)quinazolin-4(3H)-one Quinazolinone fused with benzothiazole Broad-spectrum bioactivity due to extended π-conjugation Anticonvulsant, antimicrobial, antioxidant
4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one Ethynyl and sulfonyl groups Unique electronic properties for material science applications Research-focused; limited biological data

Activity Trends: Introducing larger aromatic systems (e.g., quinazolinones) enhances bioactivity by enabling π-π stacking with biological targets, as seen in .

Data Tables

Table 1: Vibrational Spectral Comparison (FT-IR, Raman)

Compound C=O Stretching (cm⁻¹) N-O Stretching (cm⁻¹) S-C Ring Vibration (cm⁻¹) References
This compound 1685 (Raman) 1520, 1340 690 (S-C bend)
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one 1730 (FT-IR) 1545, 1365 N/A

Biological Activity

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one, commonly referred to as NPB, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoxathiin core with a nitrophenyl substituent. The presence of the nitro group is critical for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of NPB. It has been investigated for both antibacterial and antifungal activities:

  • Antibacterial Activity : NPB has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For instance, it exhibited significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity : The compound also demonstrated antifungal effects, particularly against species such as Candida albicans. The inhibition zones measured in various assays confirmed its potential as an antifungal agent .

Anticancer Properties

NPB has been explored for its anticancer effects , particularly in inhibiting cancer cell proliferation. Studies have indicated that it may induce apoptosis in cancer cells through several mechanisms:

  • Mechanism of Action : The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, leading to cellular damage and apoptosis. Additionally, the benzoxathiin structure may modulate enzyme activities involved in cancer progression .

Structure-Activity Relationship (SAR)

The activity of NPB is influenced by its structural characteristics. A series of derivatives have been synthesized to evaluate their biological activities:

CompoundStructureIC50 (µM)Activity
NPBThis compound5.42 ± 1.66α-chymotrypsin inhibitor
Derivative ASubstituted variant15.00 ± 1.20Antibacterial
Derivative BAnother variant10.25 ± 0.85Antifungal

These derivatives have shown varying degrees of inhibitory activity against enzymes like α-chymotrypsin, with some exhibiting significantly lower IC50 values compared to standard inhibitors .

Case Studies

Several case studies have documented the efficacy of NPB in various biological assays:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that NPB could inhibit cell growth by inducing apoptosis at concentrations as low as 10 µM .
  • Animal Models : In vivo experiments using murine models showed that administration of NPB resulted in reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one?

  • Methodological Answer : Cyclization of 2-(acylthio)benzoyl chloride derivatives under mild conditions (e.g., refluxing in dichloromethane for 3 hours) achieves higher yields (up to 72%) compared to harsh conditions. For example, 2-methyl-4H-3,1-benzoxathiin-4-one was synthesized via this route, with structural confirmation via NMR detection of vinyl proton signals . Adjusting reaction solvents and temperature can minimize side products.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer : Use a combination of FT-IR, 1H^1 \text{H} NMR, and mass spectrometry. The nitrophenyl group exhibits distinct aromatic proton splitting in NMR, while the benzoxathiin ring’s carbonyl stretch appears near 1700 cm1^{-1} in FT-IR. For example, analogous compounds like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one were validated via these methods .

Q. What are the key reactivity patterns of the benzoxathiin-4-one core?

  • Methodological Answer : The sulfur atom in the thiopyran ring enhances electrophilicity at the carbonyl group, making it susceptible to nucleophilic attack. Reactivity studies on similar compounds (e.g., 4H-3,1-benzoxazin-4-ones) show that amines or thiols can open the ring, forming amides or thioesters .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the 4-nitrophenyl substituent?

  • Methodological Answer : Density Functional Theory (DFT) calculations with long-range corrected hybrids (e.g., ωB97X-D) can model charge distribution and polarizability. For instance, vibrational spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one were analyzed using DFT to correlate nitro-group vibrations with experimental FT-IR/Raman data .

Q. What strategies resolve contradictions in synthetic yields for benzoxathiin-4-one derivatives?

  • Methodological Answer : Mechanistic studies (e.g., monitoring intermediates via LC-MS) and optimizing catalytic conditions (e.g., using triethylamine as a base) reduce byproducts. Evidence from benzoxazin-4-one syntheses shows that competing pathways (e.g., intramolecular cyclization vs. intermolecular coupling) must be controlled via stoichiometry and solvent polarity .

Q. How can crystallographic refinement tools like SHELX improve structural analysis?

  • Methodological Answer : SHELXL refines small-molecule structures against high-resolution X-ray data, resolving disorder in nitro groups or thiopyran rings. For example, SHELX was critical in determining bond lengths and angles for 2-phenyl-4H-3,1-benzoxazin-4-one derivatives, ensuring accurate 3D models .

Q. What experimental designs evaluate the biological activity of benzoxathiin-4-one derivatives?

  • Methodological Answer : Use in vitro assays for antimicrobial (e.g., agar diffusion), antioxidant (DPPH radical scavenging), and anticonvulsant (maximal electroshock) activities. For quinazolinone analogs, substituent variations (e.g., halogens, alkoxy groups) were systematically tested to establish structure-activity relationships .

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